molecular formula C18H18N2O2S B602942 2,4,5-trimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide CAS No. 1374683-54-1

2,4,5-trimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No.: B602942
CAS No.: 1374683-54-1
M. Wt: 326.4g/mol
InChI Key: KFGQQGZEVOMJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with three methyl groups and a quinoline moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves the sulfonation of 2,4,5-trimethylbenzenesulfonyl chloride with quinoline-3-amine. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2,4,5-trimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. The quinoline moiety also contributes to the compound’s biological activity by interacting with DNA and other cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-trimethylbenzenesulfonamide
  • N-(quinolin-3-yl)benzenesulfonamide
  • 2,4,5-trimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide

Uniqueness

2,4,5-trimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to the presence of both the quinoline and sulfonamide groups in its structure. This combination imparts distinct chemical and biological properties to the compound, making it a valuable subject for research in various fields. The presence of three methyl groups on the benzene ring also enhances its stability and reactivity compared to similar compounds.

Properties

CAS No.

1374683-54-1

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4g/mol

IUPAC Name

2,4,5-trimethyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C18H18N2O2S/c1-12-8-14(3)18(9-13(12)2)23(21,22)20-16-10-15-6-4-5-7-17(15)19-11-16/h4-11,20H,1-3H3

InChI Key

KFGQQGZEVOMJLK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C

Origin of Product

United States

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